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An In-depth Technical Guide to 6-Bromonicotinaldehyde: Properties, Synthesis, and Reactivity

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Compound of Interest		
Compound Name:	6-Bromonicotinaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an aldehyde group, a bromine atom, and a pyridine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromonicotinaldehyde**, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

6-Bromonicotinaldehyde, also known as 6-bromo-3-pyridinecarboxaldehyde, is a key synthetic intermediate. The aldehyde functionality serves as a versatile handle for various transformations, including condensations, oxidations, reductions, and olefination reactions. The bromine atom at the 6-position of the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The pyridine nitrogen imparts specific electronic properties and provides a site for



potential coordination or quaternization. This guide aims to provide a detailed technical overview of this important chemical entity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Bromonicotinaldehyde** is presented below.

General Properties

Property	Value	Reference(s)
CAS Number	149806-06-4	[1]
Molecular Formula	C ₆ H ₄ BrNO	[1][2]
Molecular Weight	186.01 g/mol	[1][2]
Appearance	White to off-white or pale yellow solid	
Melting Point	104-110 °C	[3]

Spectroscopic Data

Spectroscopy	Data	Reference(s)
¹H NMR	See Table 2.2.1	[4]
¹³ C NMR	See Table 2.2.2	[5][6][7]
FT-IR	See Table 2.2.3	[8]
Mass Spectrometry	Molecular Ion (M+): m/z 185/187 (approx. 1:1 ratio)	[8]



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.9	S	-
H-4	~8.2	d	~8.0
H-5	~7.8	d	~8.0
Aldehyde-H	~10.1	S	-

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon	Chemical Shift (δ, ppm)
C=O	~190
C-2	~152
C-4	~140
C-5	~128
C-6 (C-Br)	~145
C-3	~135

Note: Approximate chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (aromatic)	Stretch	3100-3000
C=O (aldehyde)	Stretch	~1700
C=C, C=N (aromatic)	Stretch	1600-1450
C-Br	Stretch	Below 700



Solubility

Solvent	Solubility	Reference(s)
Dichloromethane	Soluble	[9]
Chloroform	Soluble	
Ethyl Acetate	Soluble	[10]
Acetone	Soluble	[10]
Methanol	Soluble	
Ethanol	Soluble	_
Water	Sparingly soluble	_

Note: Qualitative solubility based on general chemical principles and available data. Quantitative data is not readily available.

Experimental Protocols Synthesis of 6-Bromonicotinaldehyde

This protocol is adapted from patent literature and involves a two-step synthesis starting from 2-chloro-5-chloromethylpyridine.[11]

Reaction: 2-chloro-5-chloromethylpyridine → 2-bromo-5-(bromomethyl)pyridine

- In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent such as dichloromethane.
- Add a brominating agent. The patent suggests a variety of reagents including hydrogen bromide, bromine, or N-bromosuccinimide.[11] The molar ratio of the brominating agent to the starting material is typically between 1:1 and 10:1.[11]
- The reaction can be carried out at a temperature ranging from room temperature to the boiling point of the solvent.[11]



- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction and work up by washing with an aqueous solution to remove any inorganic byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.

Reaction: 2-bromo-5-(bromomethyl)pyridine -> 6-Bromonicotinaldehyde

- In a reaction flask, dissolve the crude 2-bromo-5-(bromomethyl)pyridine in a suitable solvent such as isopropanol.
- Add a base, such as potassium carbonate, to the mixture.
- Add 2-nitropropane, which acts as the oxidizing agent. The molar ratio of 2-nitropropane to the starting material is typically between 1:1 and 4:1.[11]
- Heat the reaction mixture, for instance to 65°C, and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).[11]
- After completion, remove the solvent under reduced pressure.
- Dissolve the residue in a solvent like dichloromethane and wash with a dilute acid (e.g., 1% hydrobromic acid) to neutralize any remaining base, followed by washing with water.[11]
- Dry the organic layer, filter, and concentrate to obtain the crude **6-Bromonicotinaldehyde**.
- Purify the product by a suitable method such as recrystallization or column chromatography.



2-chloro-5-chloromethylpyridine Bromination 2-bromo-5-(bromomethyl)pyridine 2-nitropropane, base Oxidation 6-Bromonicotinaldehyde

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Synthetic workflow for **6-Bromonicotinaldehyde**.

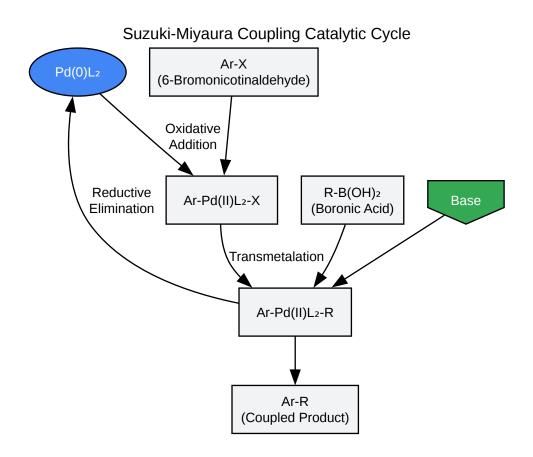
Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.[12]

- To a reaction vessel, add **6-Bromonicotinaldehyde** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄,
 0.05 eq.).



- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Catalytic cycle of the Suzuki-Miyaura coupling.

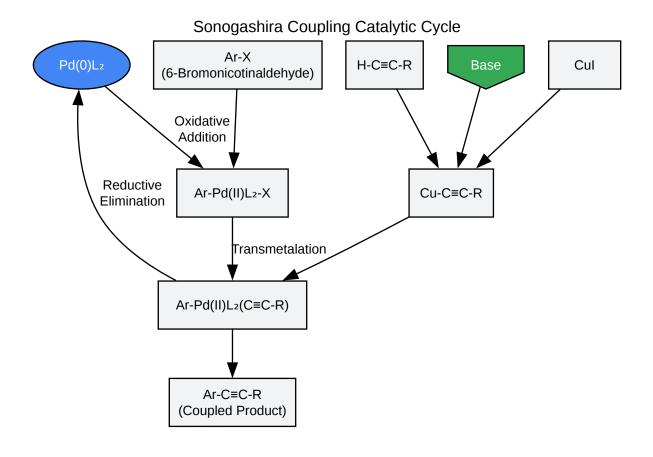


Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide.[12]

- To a solution of **6-Bromonicotinaldehyde** (1.0 eq.) in a suitable solvent like THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.025 eq.).
- Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as a co-solvent.
- Add the terminal alkyne (1.1 eq.).
- Stir the reaction at room temperature for several hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.
- Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by flash column chromatography.





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Catalytic cycle of the Sonogashira coupling.

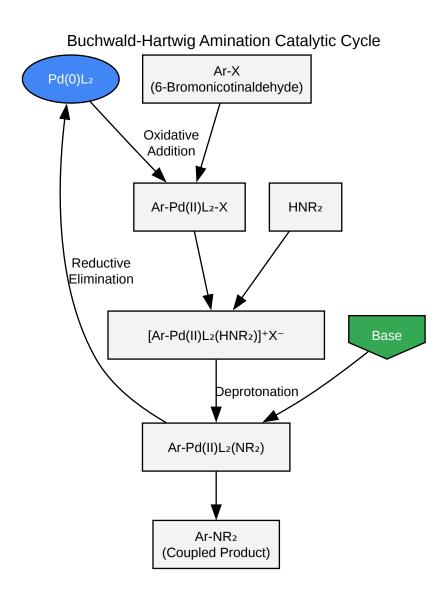
Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[12]

- In a reaction vessel, combine **6-Bromonicotinaldehyde** (1.0 eq.), the desired amine (1.5 eq.), and a strong base such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq.).
- Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand like BINAP (0.08 eq.).
- Add an anhydrous, degassed solvent such as toluene.
- Purge the vessel with an inert gas and heat the mixture to 80-110 °C for several hours.



- · Monitor the reaction by TLC or LC-MS.
- After cooling, filter the reaction mixture through celite and concentrate the filtrate.
- Purify the resulting residue by column chromatography to obtain the desired N-aryl product.



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Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

6-Bromonicotinaldehyde is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to handle this compound in a well-ventilated area,



such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure thorough washing after handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromonicotinaldehyde is a valuable and versatile building block for organic synthesis. Its physical and chemical properties, along with its reactivity in a range of important chemical transformations, make it a crucial intermediate in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science. The experimental protocols and spectroscopic data provided in this guide are intended to facilitate its use in research and development.

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